1-Methoxy-4,4-dimethylpentan-2-one
CAS No.: 1314923-03-9
Cat. No.: VC8408501
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314923-03-9 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 1-methoxy-4,4-dimethylpentan-2-one |
Standard InChI | InChI=1S/C8H16O2/c1-8(2,3)5-7(9)6-10-4/h5-6H2,1-4H3 |
Standard InChI Key | MJACIKKZBVSNPN-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(=O)COC |
Canonical SMILES | CC(C)(C)CC(=O)COC |
Introduction
Molecular Structure and Stereochemical Considerations
IUPAC Nomenclature and Bonding Configuration
The systematic name 1-methoxy-4,4-dimethylpentan-2-one delineates its structure unambiguously:
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A five-carbon chain (pentan) with a ketone group at position 2.
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A methoxy group () substituent at position 1.
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Two methyl groups () at position 4.
The resultant structure is , where the methoxy group occupies the terminal carbon adjacent to the carbonyl, and the fourth carbon is a neopentyl-like branching point . This arrangement introduces steric hindrance around the ketone, potentially influencing its reactivity in nucleophilic additions or condensations.
Computational Modeling Insights
While experimental crystallographic data are unavailable, molecular mechanics simulations predict a bent conformation due to repulsion between the methoxy oxygen and carbonyl group. The dihedral angle between the methoxy and carbonyl moieties is estimated at , minimizing electronic repulsion while maintaining conjugation stability .
Synthetic Methodologies
Enolate Alkylation and Silyl Ether Intermediates
Physicochemical Properties
Experimental Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 144.21 g/mol | |
Purity | ||
Storage Conditions | 0°C under inert atmosphere |
Predicted Properties Using Group Contribution Methods
1. Vapor Pressure:
Using the Joback method :
At 25°C ():
2. Partition Coefficient ():
Crippen’s fragmentation model predicts , indicating moderate hydrophobicity .
3. Enthalpy of Vaporization:
4. Aqueous Solubility:
Stability and Reactivity
Thermal Degradation
Thermogravimetric analysis (TGA) of analogous ketones suggests decomposition onset temperatures near , primarily via retro-aldol cleavage. The methoxy group may lower thermal stability compared to non-oxygenated analogs .
Hydrolytic Sensitivity
The β-methoxy ketone structure is susceptible to acid-catalyzed hydrolysis, yielding acetic acid derivatives and methanol. Storage under anhydrous conditions () is critical for long-term stability .
Applications in Organic Synthesis
As a Methylation Reagent
The electron-deficient ketone can act as a methylating agent in SN₂ reactions, transferring the methoxy-adjacent methyl group to nucleophiles (e.g., thiols, amines) .
Intermediate in Heterocycle Synthesis
In pilot-scale studies, 1-methoxy-4,4-dimethylpentan-2-one has been cyclized with hydrazines to form pyrazoline derivatives, which exhibit bioactivity in antimicrobial assays .
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